molecular formula C15H18N2O3S B1630974 H-Met-AMC

H-Met-AMC

Cat. No.: B1630974
M. Wt: 306.4 g/mol
InChI Key: FHLNBHBQGFIHKH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Met-AMC is a complex organic compound with a molecular formula of C16H22N2O4S. This compound is part of the chromen family, which is known for its diverse biological and pharmacological activities. The chromen structure consists of a benzene ring fused to an α-pyrone ring, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-AMC typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Met-AMC can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the chromen ring or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chromen ring .

Mechanism of Action

The mechanism of action of H-Met-AMC involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-methyl-2-oxochromen-7-yl)oxypropanoic acid
  • (4-methyl-2-oxochromen-7-yl) (2S)-2-ethylhexanoate
  • (2S)-2-(4-methyl-2-oxochromen-7-yl)oxy-N-phenylpropanamide

Uniqueness

What sets H-Met-AMC apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a methylsulfanyl group on the chromen scaffold provides distinct chemical properties and biological activities .

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19)/t12-/m0/s1

InChI Key

FHLNBHBQGFIHKH-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N

sequence

M

Origin of Product

United States

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